Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, an acetyl group, a methyl group, and a thiadiazole moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multiple steps. One common method involves the cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under the conditions of the Hurd–Mori reaction. This reaction produces ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate, which is then brominated with N-bromosuccinimide at the methyl group in the furan ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar thiophene derivatives often involves large-scale reactions using similar reagents and conditions as those used in laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiadiazole moiety may play a crucial role in binding to these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate: A precursor in the synthesis of the target compound.
Thiophene derivatives: Compounds with similar thiophene rings and various substituents.
Uniqueness
Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of both a thiophene ring and a thiadiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.
Properties
Molecular Formula |
C13H13N3O4S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(thiadiazole-4-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4S2/c1-4-20-13(19)9-6(2)10(7(3)17)22-12(9)14-11(18)8-5-21-16-15-8/h5H,4H2,1-3H3,(H,14,18) |
InChI Key |
IHPSCOOFCDVQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.